![molecular formula C11H12O3 B6600813 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid CAS No. 2166880-45-9](/img/structure/B6600813.png)
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
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Overview
Description
4-Methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid, more commonly known as MDP2P, is an organic compound used in the synthesis of various drugs, including ecstasy and methamphetamine. MDP2P is a precursor of the drug MDMA (ecstasy) and has been used in the illicit manufacture of the drug. It is also used in the synthesis of the drug methamphetamine. MDP2P is a versatile compound which can be used in a variety of laboratory experiments and applications.
Mechanism of Action
MDP2P acts as a precursor in the synthesis of various drugs, including MDMA and methamphetamine. In the synthesis of MDMA, MDP2P is converted to MDMA by a series of chemical reactions. In the synthesis of methamphetamine, MDP2P is converted to methamphetamine by a series of chemical reactions. The mechanism of action of MDP2P in the synthesis of these drugs is not fully understood.
Biochemical and Physiological Effects
MDP2P has not been studied for its biochemical and physiological effects. However, it is known that MDP2P is a precursor in the synthesis of various drugs, including MDMA and methamphetamine. The biochemical and physiological effects of these drugs are well-known and can vary depending on the dose and route of administration.
Advantages and Limitations for Lab Experiments
MDP2P has several advantages for lab experiments. It is a versatile compound which can be used in a variety of laboratory experiments and applications. It is also a relatively inexpensive and easily obtainable compound. However, MDP2P has some limitations for lab experiments. It is a volatile compound which can be hazardous to handle. It is also a precursor of the drug MDMA and has been used in the illicit manufacture of the drug.
Future Directions
MDP2P has a wide range of potential future applications. It can be used in the synthesis of new compounds for medicinal and pharmacological research. It can also be used in the synthesis of new drugs for therapeutic and recreational purposes. Additionally, further research on the biochemical and physiological effects of MDP2P could be conducted to better understand its mechanism of action. Finally, further research on the safety and efficacy of MDP2P in lab experiments could be conducted to assess its potential risks and benefits.
Synthesis Methods
MDP2P can be synthesized using a variety of methods. The most common method is the reductive amination of safrole or isosafrole, which is a precursor of MDP2P. This method involves the reaction of safrole or isosafrole with ammonia and a reducing agent, such as sodium cyanoborohydride, to form MDP2P. Another method involves the reaction of safrole or isosafrole with an amine, such as methylamine, and a reducing agent, such as sodium borohydride, to form MDP2P. This method is more efficient than the reductive amination method but is more difficult to implement.
Scientific Research Applications
MDP2P has a wide range of scientific research applications. It is used in the synthesis of various drugs, including MDMA and methamphetamine. It is also used in the synthesis of other drugs, such as amphetamine, methylphenidate, and phenethylamines. MDP2P has been used in the synthesis of various drugs for therapeutic purposes, such as antidepressants, anxiolytics, and antipsychotics. It has also been used in the synthesis of various drugs for recreational purposes, such as MDMA and methamphetamine. MDP2P has also been used in the synthesis of various drugs for research purposes, such as the synthesis of new compounds for medicinal and pharmacological research.
properties
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGRYNDQOROBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid |
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